molecular formula C11H6ClN B2576387 7-Chloro-1-naphthonitrile CAS No. 1261454-39-0

7-Chloro-1-naphthonitrile

Cat. No.: B2576387
CAS No.: 1261454-39-0
M. Wt: 187.63
InChI Key: PSUSJPAEWLGIKT-UHFFFAOYSA-N
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Description

7-Chloro-1-naphthonitrile is an organic compound with the molecular formula C₁₁H₆ClN. It is a derivative of naphthalene, where a chlorine atom is substituted at the 7th position and a nitrile group (-CN) is attached to the 1st position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Chloro-1-naphthonitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the intended application.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted naphthonitriles.

    Reduction Products: Primary amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

7-Chloro-1-naphthonitrile is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1-naphthonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, the nitrile group can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1-naphthonitrile is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for creating specific derivatives and studying their properties.

Properties

IUPAC Name

7-chloronaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUSJPAEWLGIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Cl)C(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261454-39-0
Record name 7-chloronaphthalene-1-carbonitrile
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